molecular formula C10H9NO4 B1432053 Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate CAS No. 1797582-37-6

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

Cat. No.: B1432053
CAS No.: 1797582-37-6
M. Wt: 207.18 g/mol
InChI Key: SITXDQDECAISCE-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is an organic compound that features a furan ring, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a furan derivative and an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITXDQDECAISCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

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